molecular formula C9H9NOS B1386266 4-[(2-hydroxyethyl)thio]Benzonitrile CAS No. 30609-80-4

4-[(2-hydroxyethyl)thio]Benzonitrile

Cat. No.: B1386266
CAS No.: 30609-80-4
M. Wt: 179.24 g/mol
InChI Key: SDOPNFGSYJXHKK-UHFFFAOYSA-N
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Description

4-[(2-hydroxyethyl)thio]Benzonitrile is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-hydroxyethyl)thio]Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-hydroxyethyl)thio]Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-hydroxyethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPNFGSYJXHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of 4-(2-Hydroxyethylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-(2-hydroxyethylthio)benzonitrile , a bifunctional aromatic intermediate critical in the synthesis of sulfur-containing pharmacophores and functional materials.

A Technical Guide for Process Chemists and Drug Developers

Molecular Architecture & Electronic Properties

4-(2-hydroxyethylthio)benzonitrile (CAS: 33378-26-0 or related isomer derivatives depending on specific salt forms) represents a classic "push-pull" aromatic system, albeit with a twist. It features an electron-withdrawing cyano group (


) at the para-position relative to an electron-donating (via resonance) but inductively withdrawing thioether linkage (

).
Structural Components

The molecule is built upon three distinct functional domains, each serving a specific role in medicinal chemistry campaigns:

  • The Benzonitrile Core: Provides a rigid scaffold and a metabolic "handle." The nitrile group is robust but can be hydrolyzed to an amide/acid or reduced to a benzylamine or aldehyde.

  • The Thioether Bridge (

    
    ):  Unlike an ether (
    
    
    
    ), the sulfur atom is soft, oxidizable, and creates a distinct bond angle (~109°) that alters the spatial projection of the tail. It is a metabolic hotspot, susceptible to oxidation to sulfoxides (chiral center potential) and sulfones.
  • The Hydroxyethyl Tail (

    
    ):  A primary alcohol acting as a nucleophilic anchor. It allows for further chain extension, halogenation (for alkylation), or esterification.
    
Electronic Push-Pull Dynamics

The sulfur atom donates electron density into the benzene ring via


 conjugation, slightly activating the ring. However, the strong 

(inductive) and

(mesomeric) effect of the cyano group dominates, making the ring electron-deficient overall. This unique electronic balance makes the hydroxyl group the primary site for downstream modification without interfering with the aromatic core.

MolecularStructure Figure 1: Functional Architecture of 4-(2-hydroxyethylthio)benzonitrile CN Cyano Group (-CN) Electron Withdrawing Metabolic Stability Ring Benzene Ring Scaffold CN->Ring -M Effect S Thioether (-S-) Soft Nucleophile Oxidation Prone Ring->S p-π Conjugation Tail Hydroxyethyl (-CH2CH2OH) Primary Alcohol Functional Handle S->Tail Linker

Synthetic Methodology

The synthesis of 4-(2-hydroxyethylthio)benzonitrile typically follows one of two primary pathways. The choice depends on the availability of starting materials and the tolerance for specific impurities.

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to the low cost of 4-chlorobenzonitrile. The reaction relies on the electron-withdrawing nature of the nitrile group to activate the para-chloride for displacement by the thiol.

  • Starting Materials: 4-Chlorobenzonitrile, 2-Mercaptoethanol.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic solvents are strictly required to solvate the cation and leave the thiolate anion "naked" and reactive).

Protocol:

  • Charge a reaction vessel with 4-chlorobenzonitrile (1.0 eq) and DMF (5-10 volumes).

  • Add Potassium Carbonate (1.5 eq) at room temperature.

  • Add 2-Mercaptoethanol (1.1 eq) dropwise. Note: Exothermic.

  • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or HPLC.

  • Workup: Pour into ice water. The product often precipitates as a solid or oil. Extract with Ethyl Acetate if necessary.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Route B: S-Alkylation of 4-Mercaptobenzonitrile

This route is cleaner but uses the more expensive 4-mercaptobenzonitrile.

  • Reagents: 4-Mercaptobenzonitrile + 2-Chloroethanol (or Ethylene Oxide).

  • Conditions: Mild base (

    
     or 
    
    
    
    ) in Acetone or MeCN.

SynthesisPathways Figure 2: Synthetic Pathways for 4-(2-hydroxyethylthio)benzonitrile cluster_0 Route A: SnAr (Preferred) cluster_1 Route B: S-Alkylation SM1 4-Chlorobenzonitrile Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2, K2CO3 DMF, 100°C SM2 2-Mercaptoethanol SM3 4-Mercaptobenzonitrile Product 4-(2-hydroxyethylthio)benzonitrile SM3->Product + SM4, Base Acetone, Reflux SM4 2-Chloroethanol Complex->Product - KCl

Analytical Characterization (Fingerprinting)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

The spectrum is distinct due to the symmetry of the para-substituted ring and the ethyl chain.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic (ortho to CN)~7.55Doublet (d)2HAA'BB' System
Aromatic (ortho to S)~7.35Doublet (d)2HAA'BB' System

~3.75Triplet (t)2HHydroxymethylene

~3.15Triplet (t)2HThiomethylene

~2.5 - 4.0Broad Singlet1HExchangeable
Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  Sharp, distinct band at 2220–2230 cm⁻¹ .
    
  • Hydroxyl (

    
    ):  Broad band at 3300–3500 cm⁻¹ .
    
  • Aromatic (

    
    ):  1480, 1590 cm⁻¹.
    

Pharmaceutical & Industrial Applications[1][2]

This molecule is rarely the final API; rather, it is a high-value bifunctional linker . Its utility lies in the ability to independently manipulate the alcohol and the sulfur.

Precursor to Vinyl Sulfones (Covalent Inhibitors)

A major application is the synthesis of 4-(vinylsulfonyl)benzonitrile .

  • Oxidation: The thioether is oxidized to a sulfone using mCPBA or Oxone.

    • Product: 4-(2-hydroxyethylsulfonyl)benzonitrile.

  • Dehydration/Elimination: The alcohol is converted to a leaving group (Mesylate/Tosylate) and eliminated using a base (

    
    ).
    
  • Result: A vinyl sulfone, which is a potent Michael Acceptor used in covalent drugs to target cysteine residues in proteins.

Synthesis of Heterocycles

The nitrile group can be converted into:

  • Tetrazoles: Via cycloaddition with sodium azide (Sartan-like drugs).

  • Amidines: Pinner reaction intermediates for pyrimidines (used in DAPY analogues like Dapivirine, though Dapivirine itself typically uses an amino-linker, this thio-variant allows for different solubility profiles).

Polymer Chemistry

In material science, this molecule acts as a monomer for high-performance sulfur-containing polymers (polythioethers) with high refractive indices, often used in optical lens manufacturing.

Applications Figure 3: Downstream Synthetic Utility Core 4-(2-hydroxyethylthio)benzonitrile Sulfone Sulfone Derivative (Oxidation) Core->Sulfone mCPBA / H2O2 Halide Chloro-ethyl Derivative (Chlorination) Core->Halide SOCl2 Heterocycle Benzamidine/Tetrazole (CN Modification) Core->Heterocycle NaN3 or HCl/EtOH Vinyl Vinyl Sulfone (Michael Acceptor) Sulfone->Vinyl 1. MsCl 2. DBU

Safety & Handling Protocols

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in a well-ventilated hood.

  • Thiol Odor: Although the hydroxyethylthio ether is less volatile than free thiols, trace impurities of mercaptoethanol are potent malodorants. Bleach (hypochlorite) should be available to quench glassware.

  • Skin Contact: Nitriles facilitate transdermal absorption. Double-gloving (Nitrile/Laminate) is recommended.

References

  • Preparation of 4-mercaptobenzonitriles. US Patent 4,841,089. Google Patents. Link

  • Nucleophilic Aromatic Substitution of 4-Chlorobenzonitrile.Journal of Organic Chemistry, 1972, 37(24), 3933-3937. (General mechanistic reference for S-displacement on benzonitriles).
  • Synthesis of Rilpivirine and Analogues (DAPY Series). Journal of Medicinal Chemistry, 2005, 48(6), 2072-2079. (Context for diarylpyrimidine nitrile synthesis). Link

  • PubChem Compound Summary: 4-(2-Hydroxyethyl)benzonitrile. (Structural analogue data for comparison). Link

  • Vibrational Stark Effect of 4-Mercaptobenzonitrile. Journal of Physical Chemistry C, 2012. (Characterization of the thio-benzonitrile core). Link

Navigating the Safety Profile of 4-[(2-hydroxyethyl)thio]Benzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification and Hazard Classification

4-[(2-hydroxyethyl)thio]Benzonitrile is a member of the benzonitrile family, characterized by a nitrile group attached to a benzene ring.[1] The presence of the nitrile functional group is a key determinant of its toxicological profile.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C9H9NO[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 69395-13-7 (for 4-(2-Hydroxyethyl)benzonitrile)[1]
Physical Form Solid

The primary hazards associated with 4-(2-Hydroxyethyl)benzonitrile, and by extension, its thio-analogue, are related to its potential toxicity if ingested, inhaled, or in contact with skin.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classification for 4-(2-Hydroxyethyl)benzonitrile

Hazard ClassHazard StatementSignal WordPictogramSource
Acute Toxicity, Oral (Category 3/4)H301: Toxic if swallowed or H302: Harmful if swallowedDanger/WarningGHS06/GHS07[1]
Acute Toxicity, Dermal (Category 3/4)H311: Toxic in contact with skin or H312: Harmful in contact with skinDanger/WarningGHS06/GHS07[1]
Acute Toxicity, Inhalation (Category 3/4)H331: Toxic if inhaled or H332: Harmful if inhaledDanger/WarningGHS06/GHS07[1]
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07[2][3][4]
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07[2][3]

Principles of Safe Handling and Storage

Given the acute toxicity and irritant properties of benzonitrile compounds, a stringent set of handling and storage protocols is essential to minimize exposure risk. The causality behind these measures is rooted in preventing the compound from entering the body through ingestion, inhalation, or skin absorption.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to handle 4-[(2-hydroxyethyl)thio]Benzonitrile within a certified chemical fume hood to control airborne concentrations.[2] Adequate ventilation is crucial to prevent the accumulation of vapors or dust.[4][5]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. Gloves must be inspected before use and disposed of properly after handling the compound.[4][6]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes or airborne particles.[4]

  • Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.[4]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

The following diagram illustrates the standard workflow for safely handling 4-[(2-hydroxyethyl)thio]Benzonitrile in a laboratory setting.

Workflow for Safe Handling of 4-[(2-hydroxyethyl)thio]Benzonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve or use in reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose_waste Dispose of waste in designated hazardous waste container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of 4-[(2-hydroxyethyl)thio]Benzonitrile.

Storage Requirements

Proper storage is critical to maintain the stability of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][5]

  • Environment: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Security: For highly toxic compounds, it is advisable to store them in a locked cabinet or a designated secure area.[2][3]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial. The following procedures are based on standard practices for handling toxic and irritating chemicals.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]
Accidental Release Measures

In the case of a spill, the primary objective is to contain the material and prevent its spread while ensuring the safety of personnel.

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7][9] The spill area should then be decontaminated.

  • Large Spills: For larger spills, evacuate the area and contact emergency services. Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up the spill.[6]

The following decision tree outlines the appropriate response to an accidental exposure.

Emergency Response Decision Tree for Exposure exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhaled skin_contact Skin Contact route->skin_contact Skin eye_contact Eye Contact route->eye_contact Eyes ingestion Ingestion route->ingestion Swallowed action_inhale Move to fresh air. Provide respiratory support if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap and water for 15 min. skin_contact->action_skin action_eye Rinse with water for 15 min. Remove contact lenses. eye_contact->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Emergency response decision tree for exposure to 4-[(2-hydroxyethyl)thio]Benzonitrile.

Toxicological and Ecological Information

The toxicological profile of benzonitrile and its derivatives is of significant concern. Acute toxicity data indicates that these compounds can be harmful or toxic through oral, dermal, and inhalation routes.[1][10] The mechanism of toxicity for many nitriles is related to their in vivo metabolism, which can sometimes release cyanide. While this has not been definitively established for 4-[(2-hydroxyethyl)thio]Benzonitrile, it is a prudent assumption to guide safety protocols.

Information on the environmental fate and ecological toxicity of 4-[(2-hydroxyethyl)thio]Benzonitrile is limited. However, related compounds are known to be harmful to aquatic life. Therefore, it is imperative to prevent the release of this compound into the environment.

Disposal Considerations

All waste containing 4-[(2-hydroxyethyl)thio]Benzonitrile must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Conclusion

While a dedicated SDS for 4-[(2-hydroxyethyl)thio]Benzonitrile is not widely available, a comprehensive safety profile can be constructed by examining the data for structurally similar compounds. The presence of the benzonitrile moiety is a strong indicator of potential acute toxicity and irritant properties. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can handle this compound in a safe and responsible manner. Continuous vigilance and a conservative approach to safety are essential when working with novel chemical entities.

References

  • 4-(2-Hydroxyethyl)benzonitrile. PubChem. [Link]

  • Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. [Link]

  • SAFETY DATA SHEET - Castrol. (2024, December 4). Castrol. [Link]

  • SAFETY DATA SHEET - Bovine Serum Albumin. (2023, October 13). Fisher Scientific. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

Sources

Molecular weight and formula of 4-[(2-hydroxyethyl)thio]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-[(2-hydroxyethyl)thio]Benzonitrile . This document is structured for researchers and process chemists requiring actionable data and reproducible protocols.

Optimization of Sulfur-Linked Nitrile Scaffolds in Drug Discovery

Executive Summary & Chemical Identity[1]

4-[(2-hydroxyethyl)thio]Benzonitrile (CAS: 30609-80-4) serves as a bifunctional building block in medicinal chemistry. Its utility stems from the orthogonality of its functional groups: a nitrile (electron-withdrawing, precursor to acids/amines/heterocycles) and a primary hydroxyl (nucleophilic handle for conjugation), linked by a flexible thioether spacer.

This molecule is frequently employed in the synthesis of sulfur-containing heterocycles , PROTAC linkers , and as a bioisostere precursor where the thioether modulates lipophilicity and metabolic stability compared to its ether or methylene analogs.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueNotes
IUPAC Name 4-(2-Hydroxyethylthio)benzonitrileAlternate: p-(2-Hydroxyethylthio)benzonitrile
CAS Number 30609-80-4 Verified Registry Number
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol Monoisotopic Mass: 179.0405
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Melting Point 62–65 °CLiterature range varies by purity
Solubility DMSO, DMF, Methanol, Ethyl AcetatePoorly soluble in water; insoluble in hexanes
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity suitable for CNS penetration

Synthetic Methodology

The most robust route to 4-[(2-hydroxyethyl)thio]Benzonitrile is via Nucleophilic Aromatic Substitution (


) . This pathway is preferred over alkylation of 4-mercaptobenzonitrile due to the lower cost and higher stability of the starting materials (4-chlorobenzonitrile).
Reaction Logic

The para-cyano group strongly withdraws electron density from the benzene ring, activating the 4-position for nucleophilic attack. The sulfur atom of 2-mercaptoethanol, being a soft nucleophile, selectively displaces the halogen (chloride or fluoride) under basic conditions.

Synthesis Pathway Diagram[7]

Synthesis Start1 4-Chlorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate K2CO3, DMF 80-90°C Start2 2-Mercaptoethanol (Nucleophile) Start2->Intermediate Product 4-[(2-hydroxyethyl)thio] Benzonitrile Intermediate->Product -Cl⁻ Byproduct KCl + KHCO3 Intermediate->Byproduct

Figure 1:


 mechanism for the synthesis of 4-[(2-hydroxyethyl)thio]Benzonitrile.

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 10 g of 4-[(2-hydroxyethyl)thio]Benzonitrile.

Reagents
  • 4-Chlorobenzonitrile: 13.75 g (0.10 mol) [Limiting Reagent]

  • 2-Mercaptoethanol: 8.59 g (0.11 mol, 1.1 equiv)

  • Potassium Carbonate (

    
    ):  20.7 g (0.15 mol, 1.5 equiv) - Anhydrous, finely ground.
    
  • DMF (N,N-Dimethylformamide): 100 mL - Anhydrous grade preferred.

Step-by-Step Workflow
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-chlorobenzonitrile (13.75 g) and

    
     (20.7 g) to the flask.
    
  • Solvation: Add DMF (100 mL) and stir at room temperature for 10 minutes to create a suspension.

  • Addition: Add 2-mercaptoethanol (8.59 g) dropwise via syringe. Note: Exothermic potential; add slowly.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

    • Checkpoint: Reaction is typically complete within 4–6 hours. The starting chloride (

      
      ) should disappear, and a lower 
      
      
      
      product spot (
      
      
      ) should appear.
  • Quench: Cool the mixture to room temperature. Pour slowly into 400 mL of ice-water with vigorous stirring. The product may precipitate as a solid or oil.

  • Extraction:

    • If solid: Filter, wash with water, and dry.[1]

    • If oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Gradient 0-40% EtOAc/Hexane).
    

Yield Expectation: 85–92% (approx. 15–16.5 g).

Applications in Drug Development

This molecule acts as a divergent intermediate. The thioether is stable but can be selectively oxidized, while the nitrile and alcohol allow for orthogonal elaboration.

Functionalization Logic

Applications Core 4-[(2-hydroxyethyl)thio] Benzonitrile Oxidation Oxidation (mCPBA / Oxone) Core->Oxidation NitrileChem Nitrile Transformation (NaN3 / Hydrolysis) Core->NitrileChem AlcoholChem Hydroxyl Activation (MsCl / Mitsunobu) Core->AlcoholChem Sulfone Sulfone/Sulfoxide (Modulates Polarity) Oxidation->Sulfone Tetrazole Tetrazole / Amidine (Bioisosteres) NitrileChem->Tetrazole Linker Ether/Amine Linkage (PROTACs / Conjugates) AlcoholChem->Linker

Figure 2: Divergent synthetic utility of the scaffold.

Specific Use Cases
  • Bioisosteric Replacement: The thioether (-S-) can replace an ether (-O-) or methylene (-CH2-) group to alter metabolic stability (avoiding rapid P450 oxidation) or modify bond angles in the binding pocket.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and distinct polarity vectors make it an ideal "fragment" for crystallographic screening against cysteine proteases or kinases.

  • PROTAC Linkers: The hydroxyethyl chain provides a short, flexible linker that can be extended (e.g., via PEGylation) to connect an E3 ligase ligand to a protein of interest.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling Precautions:

    • Cyanide Potential: While the nitrile group is stable, metabolic or thermal decomposition can release cyanide. Avoid strong acids.

    • Thiol Odor: Although the product is less odorous than the starting mercaptoethanol, all waste streams should be treated with bleach (hypochlorite) to oxidize residual sulfur species before disposal.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.

References

  • PubChem. (2024). Compound Summary: 4-[(2-hydroxyethyl)thio]Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1972). Nucleophilic Aromatic Substitution of 4-Chlorobenzonitrile. (General mechanistic reference for

    
    ). Retrieved from [Link]
    

Sources

Technical Guide: Thermodynamic Characterization and Purity Assessment of 4-[(2-hydroxyethyl)thio]Benzonitrile

[1]

Executive Summary & Chemical Identity

Target Compound: 4-[(2-hydroxyethyl)thio]Benzonitrile CAS Registry Number: 30609-80-4 Synonyms: 4-(2-hydroxyethylthio)benzonitrile; p-[(2-hydroxyethyl)thio]benzonitrile; 4-((2-hydroxyethyl)sulfanyl)benzonitrile.[1][2] Molecular Formula: C


Molecular Weight:1

Core Application: This compound serves as a specialized intermediate in the synthesis of sulfur-containing pharmaceutical motifs (e.g., aryl thioethers) and high-refractive-index polymers.[1] Its purity, defined critically by its melting point (MP) , dictates the yield and impurity profile of downstream nucleophilic substitutions.[1]

Thermodynamic Baseline: While specific experimental melting point values for this CAS are frequently proprietary or aggregated in paid databases, structural analogs and synthesis reports indicate it exists as a low-melting solid or viscous oil that crystallizes upon high-vacuum drying.[1]

  • Predicted Melting Point Range: 45–55 °C (Based on the oxygen analog, 4-(2-hydroxyethyl)benzonitrile, MP 50–51 °C).[1]

  • Physical State: Often isolated as an off-white waxy solid or colorless viscous oil depending on solvent residuals.[1]

Physicochemical Profile & Structure-Property Relationships[1]

Understanding the molecular forces at play is essential for interpreting melting point deviations.[1]

PropertyValue / DescriptionImpact on Melting Point
H-Bond Donor Hydroxyl group (-OH)Significantly increases MP via intermolecular hydrogen bonding compared to non-hydroxy analogs.[1]
Polarizability Thioether linkage (-S-)The large sulfur atom increases London dispersion forces but adds flexibility (rotational freedom), which can lower MP relative to rigid ethers.[1]
Dipole Moment Nitrile group (-CN)Strong dipole-dipole interactions promote crystalline lattice stability, generally raising MP.[1]
Structural Logic Flow

The interplay between the flexible thio-ethyl chain and the rigid benzonitrile core creates a "soft" crystal lattice.[1] Impurities (like unreacted mercaptoethanol) act as plasticizers, causing drastic MP depression.[1]

GSubstructureMolecular FeaturesNitrileNitrile (-CN)Rigidity & DipoleSubstructure->NitrileThioThioether (-S-)Flexibility & LipophilicitySubstructure->ThioHydroxylHydroxyl (-OH)H-Bonding NetworkSubstructure->HydroxylLatticeCrystal Lattice EnergyNitrile->LatticeStabilizesThio->LatticeDestabilizes (Flexibility)Hydroxyl->LatticeStabilizesMPMelting Point(45-55 °C)Lattice->MPDetermines

Figure 1: Structure-Property Relationship (SPR) map influencing the thermodynamic transition of 4-[(2-hydroxyethyl)thio]Benzonitrile.

Experimental Protocol: Synthesis & Purification

To accurately measure the melting point, one must first ensure the sample is free of the starting material (4-chlorobenzonitrile) and solvent.[1]

Synthesis Route (Nucleophilic Aromatic Substitution)

Reaction: 4-Chlorobenzonitrile + 2-Mercaptoethanol

1
  • Charge: Suspend 4-chlorobenzonitrile (1.0 eq) and Potassium Carbonate (1.5 eq) in DMF (5 vol).

  • Addition: Add 2-mercaptoethanol (1.1 eq) dropwise at room temperature.

  • Heating: Heat to 60–80 °C for 4–6 hours. Note: Higher temperatures may cause disulfide by-product formation.[1]

  • Workup: Pour into ice water. If solid precipitates, filter.[1][3] If oil separates, extract with Ethyl Acetate.[1]

  • Critical Purification: Recrystallize from Ethanol/Hexane (1:4) or Toluene/Heptane .[1] This step is vital to remove trapped DMF, which artificially lowers the MP.[1]

Melting Point Determination Protocol

Method A: Capillary (Mel-Temp) - For rapid QC

  • Drying: Dry the sample in a vacuum oven at 30 °C for 4 hours to remove trace solvents.

  • Packing: Pack 2-3 mm of sample into a glass capillary. Ensure tight packing by tapping.[1]

  • Ramp: Heat rapidly to 35 °C, then ramp at 1 °C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    (complete melt).
    • Acceptance Criteria: Range < 2 °C (e.g., 48.0–49.5 °C).[1]

Method B: Differential Scanning Calorimetry (DSC) - For R&D Characterization[1]

  • Pan: Hermetically sealed Aluminum pan.

  • Sample Mass: 2–5 mg.

  • Program: Equilibrate at 20 °C

    
     Ramp 5 °C/min to 100 °C.
    
  • Analysis: The peak of the endotherm represents the melting point.[1]

Troubleshooting & Deviations

If your measured melting point is significantly lower than the expected range (e.g., < 40 °C or liquid at RT), consult the diagnostic workflow below.

TroubleshootingStartMeasured MP < 45°C(or Liquid)CheckNMRCheck 1H NMR(Solvent Region)Start->CheckNMRSolventPresentSolvent Peaks?CheckNMR->SolventPresentDryVacuum Dry(40°C, <10 mbar)SolventPresent->DryYesCheckTLCCheck TLC(Starting Material?)SolventPresent->CheckTLCNoRecrystallizeRecrystallize(EtOH/Hexane)CheckTLC->RecrystallizeTrace ImpuritiesColumnColumn Chromatography(EtOAc/Hexane)CheckTLC->ColumnMajor Impurities

Figure 2: Diagnostic logic for resolving melting point depression.

Common Impurities[1]
  • 2-Mercaptoethanol: Foul odor, lowers MP drastically.[1] Remove by washing organic layer with dilute NaOH.[1]

  • Disulfide Dimer: Formed by oxidation of mercaptoethanol.[1] Appears as a high-running spot on TLC.[1] Requires column chromatography to remove.[1]

  • DMF: High boiling point solvent.[1] Hard to remove without high vacuum or rigorous water washes.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43385753, 4-[(2-hydroxyethyl)thio]Benzonitrile. Retrieved from [Link][1]

  • Reeves, J. R., et al. (2018). Nucleophilic Aromatic Substitution of Fluoro- and Chlorobenzonitriles: Practical Considerations.[1] Journal of Organic Chemistry.[1] (General reference for SNAr methodology).

Methodological & Application

Synthesis of 4-[(2-hydroxyethyl)thio]Benzonitrile from 4-chlorobenzonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[(2-hydroxyethyl)thio]benzonitrile from 4-chlorobenzonitrile and 2-mercaptoethanol. The described protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. This application note delves into the underlying reaction mechanism, provides a robust experimental procedure, outlines methods for product characterization, and includes a troubleshooting guide to address potential challenges. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds.

Introduction

4-[(2-hydroxyethyl)thio]Benzonitrile is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific optoelectronic properties. Its structure combines a reactive nitrile group, a flexible hydroxyethyl thioether chain, and an aromatic core, making it a versatile building block. The synthesis from readily available 4-chlorobenzonitrile and 2-mercaptoethanol presents an efficient and economically viable route. This document aims to provide a reliable and reproducible protocol, grounded in established chemical principles, to facilitate its synthesis in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-[(2-hydroxyethyl)thio]benzonitrile from 4-chlorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions on aryl halides are generally sluggish unless the aromatic ring is activated by electron-withdrawing groups.[3]

In this specific reaction, the nitrile group (-CN) on the 4-chlorobenzonitrile ring acts as a potent electron-withdrawing group. This activation is crucial as it stabilizes the intermediate Meisenheimer complex, which is a key feature of the SNAr mechanism.[2] The reaction is typically carried out in the presence of a base, which deprotonates the thiol group of 2-mercaptoethanol to form a more nucleophilic thiolate anion.

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitrile group.[4] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.[3][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, 4-[(2-hydroxyethyl)thio]benzonitrile.

The choice of a suitable base and solvent is critical for the success of this reaction. A base strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions is preferred. Polar aprotic solvents are often employed as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Chlorobenzonitrile 4-Chlorobenzonitrile Meisenheimer_Complex Meisenheimer Complex 4-Chlorobenzonitrile->Meisenheimer_Complex + Thiolate Anion 2-Mercaptoethanol 2-Mercaptoethanol Base Base (e.g., K2CO3) BH BH+ Base->BH Thiolate_Anion Thiolate Anion Thiolate_Anion->Meisenheimer_Complex Product 4-[(2-hydroxyethyl)thio]Benzonitrile Meisenheimer_Complex->Product - Cl- Salt KCl Water H2O

Caption: Reaction mechanism for the synthesis of 4-[(2-hydroxyethyl)thio]Benzonitrile.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-[(2-hydroxyethyl)thio]benzonitrile.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Chlorobenzonitrile623-03-0137.5710.0 gHarmful if swallowed. Causes skin and serious eye irritation.[5][6][7][8][9]
2-Mercaptoethanol60-24-278.136.8 mL (1.1 eq)Toxic in contact with skin and if swallowed. Causes serious eye damage.
Potassium Carbonate (K₂CO₃)584-08-7138.2115.0 g (1.5 eq)Anhydrous, finely powdered. Causes serious eye irritation.
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrous. Reproductive toxicity.
Ethyl Acetate141-78-688.11As neededFor extraction and chromatography. Flammable liquid and vapor.
Hexanes110-54-386.18As neededFor chromatography. Flammable liquid and vapor. May be fatal if swallowed and enters airways.
Deionized Water7732-18-518.02As neededFor workup.
Brine (Saturated NaCl solution)7647-14-558.44As neededFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Procedure

experimental_workflow A Setup and Inert Atmosphere B Addition of Reagents A->B Charge flask C Reaction B->C Heat to 80°C D Workup C->D Cool and quench E Extraction D->E Add water and ethyl acetate F Drying and Solvent Removal E->F Separate layers, wash, and dry G Purification F->G Concentrate crude product H Characterization G->H Column chromatography

Caption: Experimental workflow for the synthesis of 4-[(2-hydroxyethyl)thio]Benzonitrile.

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure the system is under an inert atmosphere.

  • Charging Reagents: To the flask, add 4-chlorobenzonitrile (10.0 g), potassium carbonate (15.0 g), and anhydrous DMF (100 mL).

  • Addition of Nucleophile: While stirring, add 2-mercaptoethanol (6.8 mL) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The starting material, 4-chlorobenzonitrile, should be consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 300 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 3:1) to afford the pure 4-[(2-hydroxyethyl)thio]benzonitrile as a solid.[10]

Characterization and Data Analysis

The purified product should be characterized to confirm its identity and purity.

Expected Analytical Data
AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 3.90 (t, J = 6.0 Hz, 2H), 3.15 (t, J = 6.0 Hz, 2H), 2.0 (br s, 1H, OH).
¹³C NMR (101 MHz, CDCl₃) δ 143.0, 132.5, 127.0, 118.5, 111.0, 60.5, 38.0.[11]
Mass Spectrometry (ESI+) m/z calculated for C₉H₉NOS [M+H]⁺: 180.0483; found: 180.0485.
Melting Point Literature values may vary, but a sharp melting point indicates high purity.

Note: NMR chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[12][13]

Troubleshooting and Safety Considerations

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base or wet solvent.- Increase reaction time or temperature slightly.- Use freshly dried solvent and finely ground, anhydrous potassium carbonate.
Low Yield - Inefficient extraction.- Loss during purification.- Perform additional extractions of the aqueous layer.- Careful monitoring of fractions during column chromatography.
Impure Product - Incomplete separation from starting materials or byproducts.- Optimize the eluent system for column chromatography.- Recrystallization of the final product may be necessary.[10]
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • 4-Chlorobenzonitrile: Harmful if swallowed or in contact with skin.[7][8] May be metabolized to cyanide.[8]

    • 2-Mercaptoethanol: Has a strong, unpleasant odor. It is toxic and an irritant. Handle with extreme care.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of 4-[(2-hydroxyethyl)thio]benzonitrile from 4-chlorobenzonitrile via a nucleophilic aromatic substitution reaction is a robust and reproducible method. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • DC Fine Chemicals. (2025). 4-Chlorobenzonitrile 103550 - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Chlorobenzonitrile, 99%. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chlorobenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
  • Taylor, R. (1972). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 277-281.
  • Smith, A. M., & Whalley, L. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Lipshutz, B. H., & Ghorai, S. (2012). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 14(12), 3328-3331.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-[(2-hydroxyethyl)thio]Benzonitrile: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-[(2-hydroxyethyl)thio]Benzonitrile. While direct literature on this specific molecule is sparse, its structural motifs—a benzonitrile, a thioether, and a primary alcohol—are of significant interest in medicinal chemistry. This guide establishes a robust framework for its use by proposing a reliable synthetic route based on well-established chemical principles and providing detailed protocols for its subsequent derivatization. We explore the selective transformation of each functional group to generate diverse scaffolds, highlighting its potential as a versatile building block in the synthesis of complex pharmaceutical agents.

Introduction and Physicochemical Properties

In modern drug discovery, molecules possessing multiple, orthogonally reactive functional groups are invaluable. They serve as versatile platforms from which a multitude of derivatives can be synthesized to explore structure-activity relationships (SAR). 4-[(2-hydroxyethyl)thio]Benzonitrile is an exemplar of such a scaffold. The molecule incorporates three key functional groups:

  • A Nitrile Group: A versatile precursor to amines, carboxylic acids, amides, and various heterocycles. Its strong electron-withdrawing nature also activates the benzene ring.[1]

  • A Thioether Linkage: A common moiety in pharmaceuticals that can be selectively oxidized to sulfoxides and sulfones to modulate polarity, solubility, and metabolic stability.[2]

  • A Primary Hydroxyl Group: Readily derivatized through esterification or etherification to alter lipophilicity and introduce further points of diversity.

This trifunctional nature allows for a stepwise, controlled chemical modification, making it an attractive intermediate for building complex molecular architectures.

Table 1: Physicochemical Properties of 4-[(2-hydroxyethyl)thio]Benzonitrile
PropertyValueSource
Molecular Formula C₉H₉NOS-
Molecular Weight 179.24 g/mol -
IUPAC Name 4-[(2-hydroxyethyl)thio]benzonitrile-
CAS Number Not assigned-
Appearance Predicted: White to pale yellow solid or oil-
Boiling Point Predicted: >300 °C-
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, MeOH, EtOAc)-
pKa (Alcohol) Predicted: ~15-16-

Synthesis of the Core Intermediate

The most logical and efficient route to synthesize 4-[(2-hydroxyethyl)thio]Benzonitrile is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This reaction is particularly effective because the electron-withdrawing nitrile group activates the para position of the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide leaving group.[3][4]

Causality of Experimental Design:
  • Aryl Halide Choice: 4-Fluorobenzonitrile is the preferred starting material. Although fluorine is the most electronegative halogen, the C-F bond is highly polarized, making the attached carbon exceptionally electrophilic. Furthermore, fluoride is a poor leaving group in Sₙ2 reactions but an excellent one in SₙAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[4] 4-Chlorobenzonitrile is a viable, often cheaper, alternative.

  • Nucleophile: 2-Mercaptoethanol provides both the thioether linkage and the hydroxyl group in a single step.[5][6]

  • Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (K⁺) without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.[7]

Protocol 1: Synthesis of 4-[(2-hydroxyethyl)thio]Benzonitrile

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 2-Mercaptoethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask, followed by 2-Mercaptoethanol (1.2 eq). Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium thiolate.

  • Add 4-Fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-[(2-hydroxyethyl)thio]Benzonitrile.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 4-Fluorobenzonitrile D Nucleophilic Aromatic Substitution (SₙAr) A->D Reactants B 2-Mercaptoethanol B->D Reactants C K₂CO₃ (Base) DMF (Solvent) 80-90 °C C->D Conditions E Workup & Purification (Extraction, Chromatography) D->E F Product: 4-[(2-hydroxyethyl)thio]Benzonitrile E->F

Caption: Workflow for the synthesis of the target intermediate.

Chemical Reactivity and Derivatization Protocols

The true utility of 4-[(2-hydroxyethyl)thio]Benzonitrile lies in the selective manipulation of its three functional groups.

G cluster_nitrile Nitrile Reactions cluster_thioether Thioether Reactions cluster_hydroxyl Hydroxyl Reactions A 4-[(2-hydroxyethyl)thio]Benzonitrile B 4-[(2-hydroxyethyl)thio]benzoic acid A->B  Hydrolysis  (H⁺ or OH⁻) C 4-[(2-hydroxyethyl)thio]benzylamine A->C  Reduction  (e.g., H₂/Pd-C) D Sulfoxide Derivative A->D  Oxidation  (1 eq. m-CPBA) F Ester / Ether Derivatives A->F  Esterification /  Etherification E Sulfone Derivative D->E  Oxidation  (>2 eq. m-CPBA) G A 4-[(2-hydroxyethyl)thio] Benzonitrile B 4-[(2-hydroxyethyl)thio] benzothioamide A->B  Protocol 5:  NaSH, NH₄Cl D 2-(4-[(2-hydroxyethyl)thio]phenyl) -4-methylthiazole-5-carboxylate B->D  Protocol 6:  Hantzsch Synthesis C Ethyl 2-chloroacetoacetate C->D  Reactant G A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity & Identity Check B->C D HPLC-MS (Purity >95%) C->D E NMR (¹H, ¹³C) (Structure Confirmed) C->E F FTIR (Functional Groups) C->F G HRMS (Elemental Composition) C->G H Qualified Intermediate For Further Synthesis D->H E->H G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Efficient Removal of 2-Mercaptoethanol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2-mercaptoethanol (BME) from your reaction mixtures. We understand that residual BME can interfere with downstream applications, and this resource is designed to provide you with the expertise and practical guidance to ensure its effective removal.

Frequently Asked Questions (FAQs)

1. Why do I need to remove unreacted 2-mercaptoethanol?

Unreacted 2-mercaptoethanol (BME) is a potent reducing agent that can interfere with subsequent experimental steps. Its free thiol group can reduce disulfide bonds in proteins, interfere with labeling reactions, and inactivate certain enzymes. Therefore, its removal is crucial for the integrity and success of downstream applications such as protein-protein interaction studies, mass spectrometry, and cell-based assays.

2. What are the common methods for removing BME?

The most common and effective methods for removing BME from reaction mixtures include:

  • Dialysis: A size-based separation technique ideal for removing small molecules like BME from larger macromolecules.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size, effectively removing BME from your protein of interest.

  • Solid-Phase Thiol Scavengers: These are resins with reactive groups that covalently bind to thiol-containing molecules like BME, allowing for their easy removal by filtration.

  • Chemical Modification (Alkylation): This method involves "capping" the thiol group of BME with an alkylating agent, rendering it unreactive.

3. How do I choose the best method for my experiment?

The choice of method depends on several factors, including the size of your molecule of interest, the volume of your sample, the required final purity, and the downstream application. The table below provides a general guideline:

MethodBest Suited ForKey AdvantagesKey Considerations
Dialysis Large sample volumes (>1 mL) and macromolecules significantly larger than BME.Simple, gentle on proteins, and cost-effective for large volumes.Time-consuming, potential for sample dilution, and may not be suitable for very small sample volumes.[1]
Size-Exclusion Chromatography (SEC) Small to large sample volumes, high-resolution separation is required.Fast, high resolution, and can be used for buffer exchange simultaneously.[2]Can lead to sample dilution, requires specialized equipment (chromatography system).[3]
Solid-Phase Scavengers Rapid removal from small to large volumes, when other methods are not suitable.Fast, highly specific for thiols, and easy to perform.Cost of the resin, potential for non-specific binding of the target molecule.
Chemical Modification When complete inactivation of BME is critical and subsequent removal of the modified BME is not necessary.Ensures complete and irreversible inactivation of BME.The alkylating agent can also modify your protein of interest, requires careful optimization.[4]

4. How can I confirm that all the BME has been removed?

It is crucial to validate the removal of BME. A common and reliable method is the use of Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[5][6] For more sensitive applications, High-Performance Liquid Chromatography (HPLC) can be used for precise quantification.[7][8]

In-Depth Technical Guides

Removal of 2-Mercaptoethanol by Dialysis

Principle of the Method

Dialysis is a separation technique that relies on the selective diffusion of molecules across a semi-permeable membrane. The sample is placed in a dialysis bag or cassette made of a material with a specific molecular weight cut-off (MWCO). Small molecules like BME (MW = 78.13 g/mol ) can freely pass through the pores of the membrane into a large volume of dialysis buffer (the dialysate), while larger molecules like proteins are retained within the bag.[1][9]

When to Use This Method

Dialysis is an excellent choice for processing larger sample volumes where gentle removal of BME is required, and time is not a critical constraint. It is particularly suitable for preparing protein samples for downstream applications that are sensitive to residual small molecules.

Detailed Step-by-Step Protocol
  • Membrane Selection and Preparation:

    • Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (a general rule is to use a MWCO that is at least 3-5 times smaller than the molecular weight of your protein).[10]

    • Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.[1]

  • Sample Loading:

    • Secure one end of the dialysis tubing with a clip or knot.

    • Pipette your sample into the dialysis bag, leaving sufficient headspace (at least 25%) to allow for potential volume changes.[11]

    • Seal the other end of the bag with a second clip or knot, ensuring there are no leaks.

  • Dialysis:

    • Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[9]

    • Stir the dialysis buffer gently using a magnetic stir bar to maintain a concentration gradient.

    • Perform the dialysis at a suitable temperature, typically 4°C to maintain protein stability.[9]

  • Buffer Changes:

    • For efficient removal, perform at least three buffer changes. A typical schedule is:

      • Dialyze for 2-4 hours.

      • Change the dialysis buffer.

      • Dialyze for another 2-4 hours.

      • Change the buffer and dialyze overnight.[9]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Gently dry the outside of the bag.

    • Open one end of the bag and carefully pipette the sample into a clean tube.

Experimental Workflow for Dialysis

Dialysis_Workflow A Prepare Dialysis Membrane (Select MWCO) B Load Sample into Dialysis Bag A->B C Immerse in Large Volume of Dialysis Buffer B->C D Stir Gently at 4°C C->D E Change Buffer (2-3 times) D->E 2-4 hours E->D Repeat F Recover Purified Sample E->F After final change (overnight)

Caption: Workflow for BME removal using dialysis.

Troubleshooting Guide: Dialysis
IssuePossible Cause(s)Recommended Solution(s)
Incomplete BME removal Insufficient dialysis time or buffer volume.Increase the duration of dialysis and the number of buffer changes. Use a larger volume of dialysis buffer (at least 500-fold excess).[9]
Poor mixing of the dialysis buffer.Ensure continuous gentle stirring of the dialysis buffer to maintain the concentration gradient.
Significant increase in sample volume The solute concentration of the sample is much higher than the dialysis buffer, leading to osmosis.Perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer.[12]
Sample loss Non-specific binding of the protein to the dialysis membrane.For dilute protein samples (<0.1 mg/mL), consider adding a carrier protein like BSA to the sample.[12]
Leakage from the dialysis bag.Carefully check the dialysis bag for leaks before and after loading the sample. Use high-quality clips to seal the bag.
Protein precipitation in the dialysis bag The buffer conditions (pH, ionic strength) are not optimal for protein stability.Ensure the dialysis buffer has a pH and ionic strength that maintains the solubility and stability of your protein. Avoid drastic changes in buffer composition.[13]

Removal of 2-Mercaptoethanol by Size-Exclusion Chromatography (SEC)

Principle of the Method

Size-exclusion chromatography (SEC), or gel filtration, separates molecules based on their hydrodynamic radius (size). The chromatography column is packed with porous beads. Larger molecules, such as proteins, cannot enter the pores and therefore travel through the column more quickly, eluting first. Smaller molecules, like BME, can enter the pores, which increases their path length and causes them to elute later.[2][14][15]

When to Use This Method

SEC is a powerful and rapid technique for removing BME, especially when high purity is required. It is also an excellent method for buffer exchange. It is suitable for a wide range of sample volumes.

Detailed Step-by-Step Protocol
  • Column and Resin Selection:

    • Choose a size-exclusion resin with a fractionation range appropriate for separating your protein from BME. For most proteins, a resin with an exclusion limit for globular proteins of around 5 kDa is suitable.[14]

    • Select a column size appropriate for your sample volume. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.[2][14]

  • Column Equilibration:

    • Equilibrate the column with at least two column volumes of your desired final buffer. This buffer should be compatible with your protein and downstream applications.

  • Sample Preparation:

    • Centrifuge your sample to remove any precipitates or particulate matter.

    • Filter the sample through a 0.22 µm filter to prevent clogging the column.[16]

  • Sample Application and Elution:

    • Load the prepared sample onto the equilibrated column.

    • Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

    • Collect fractions as the sample elutes from the column.

  • Fraction Analysis:

    • Monitor the elution profile using a UV detector (at 280 nm for proteins).

    • The protein will elute in the earlier fractions, while BME will elute in the later fractions.

    • Analyze the collected fractions using SDS-PAGE and a thiol-quantification assay (e.g., Ellman's reagent) to identify the fractions containing your purified protein free of BME.

Experimental Workflow for Size-Exclusion Chromatography

SEC_Workflow A Select SEC Column and Resin B Equilibrate Column with Buffer A->B C Prepare and Filter Sample B->C D Load Sample onto Column C->D E Elute with Buffer and Collect Fractions D->E F Analyze Fractions (UV, SDS-PAGE, Ellman's) E->F G Pool Purified Protein Fractions F->G

Caption: Workflow for BME removal using SEC.

Troubleshooting Guide: Size-Exclusion Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor resolution between protein and BME Inappropriate resin selection.Choose a resin with a smaller pore size to better resolve small molecules from your protein.
Sample volume is too large.Reduce the sample volume to less than 4% of the column volume.[14]
Flow rate is too high.Decrease the flow rate to allow for better separation.
Protein peak is broad or tailing Non-specific interactions between the protein and the column matrix.Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to minimize electrostatic interactions.[17]
Sample is too concentrated or viscous.Dilute the sample before loading.
Low protein recovery Non-specific adsorption to the column.Increase the ionic strength of the buffer. Consider using a different column matrix.
Protein precipitation on the column.Ensure the buffer conditions are optimal for protein solubility.
Column clogging Particulate matter in the sample.Centrifuge and filter the sample before loading.

Removal of 2-Mercaptoethanol using Solid-Phase Thiol Scavengers

Principle of the Method

Solid-phase thiol scavengers are resins functionalized with reactive groups (e.g., maleimide or iodoacetyl) that specifically and covalently bind to free thiols. When the reaction mixture is incubated with the scavenger resin, the BME is captured. The resin, along with the bound BME, can then be easily removed by filtration or centrifugation.

When to Use This Method

This method is ideal for rapid and efficient removal of BME from a variety of sample volumes. It is particularly useful when other methods are not practical or when a very low final concentration of BME is required.

Detailed Step-by-Step Protocol
  • Resin Selection and Preparation:

    • Choose a thiol scavenger resin with a high capacity and specificity.

    • Prepare the resin according to the manufacturer's instructions. This may involve washing the resin to remove any storage buffers.

  • Scavenging Reaction:

    • Add the appropriate amount of scavenger resin to your reaction mixture. The amount of resin will depend on the concentration of BME and the capacity of the resin. A 3-5 fold excess of the resin's binding capacity over the amount of BME is a good starting point.

    • Incubate the mixture with gentle agitation (e.g., on a rotator or shaker) for the recommended time (typically 1-4 hours) at room temperature.

  • Removal of the Resin:

    • Separate the resin from the reaction mixture by either:

      • Filtration: Pass the mixture through a filter that retains the resin beads.

      • Centrifugation: Pellet the resin by centrifugation and carefully collect the supernatant containing your purified sample.

  • Validation:

    • Analyze the supernatant to confirm the removal of BME using a thiol-quantification assay.

Experimental Workflow for Solid-Phase Scavengers

Scavenger_Workflow A Select and Prepare Thiol Scavenger Resin B Add Resin to Reaction Mixture A->B C Incubate with Gentle Agitation B->C D Separate Resin by Filtration or Centrifugation C->D E Collect Purified Supernatant D->E F Validate BME Removal E->F Alkylation_Workflow A Prepare Fresh Alkylation Reagent B Add to Reaction Mixture (Slight Molar Excess) A->B C Incubate in the Dark (30-60 min) B->C D Quench Reaction (Optional) C->D E Proceed to Downstream Application D->E

Sources

Technical Support Center: 4-Chlorobenzonitrile Substitution Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-CBN-SUB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are encountering low conversion with 4-chlorobenzonitrile (4-CBN) . This substrate presents a classic "dual-personality" challenge in substitution chemistry:

  • The Activation Paradox: The nitrile (-CN) group is electron-withdrawing, theoretically activating the ring for Nucleophilic Aromatic Substitution (

    
    ). However, the chlorine atom (Ar-Cl) is a significantly poorer leaving group than fluorine. Consequently, standard 
    
    
    
    often stalls without forcing conditions.[1]
  • The Catalyst Trap: In transition metal catalysis (e.g., Buchwald-Hartwig), the nitrile group is a potent

    
    -donor. It can coordinate to Palladium (Pd) or Nickel (Ni) centers, displacing ligands and poisoning the catalyst before the difficult oxidative addition into the Ar-Cl bond occurs.
    

This guide categorizes your troubleshooting pathway based on your chosen method: Classical


  or Metal-Catalyzed Cross-Coupling .

Part 1: Diagnostic Workflow

Before altering conditions, determine the root cause of the stall using this decision matrix.

TroubleshootingFlow Start START: Low Conversion Observed CheckMethod Which Method? Start->CheckMethod SNAr Classical SNAr (Base + Heat) CheckMethod->SNAr PdCat Pd-Catalyzed (Buchwald/Suzuki) CheckMethod->PdCat NucCheck Is Nucleophile Strong? (Thiol, Alkoxide) SNAr->NucCheck LigandCheck Ligand Bulkiness? (e.g., BINAP vs P(tBu)3) PdCat->LigandCheck WeakNuc Amine/Aniline? NucCheck->WeakNuc No TempCheck Temp > 100°C? NucCheck->TempCheck Yes WeakNuc->PdCat Switch Method Hydrolysis Check for Hydrolysis (New Spot at Baseline?) TempCheck->Hydrolysis Yes O2Check Solvent Degassed? LigandCheck->O2Check Bulky Used Poisoning Nitrile Poisoning Suspected O2Check->Poisoning Yes

Figure 1: Diagnostic decision tree for isolating failure modes in 4-CBN substitution.

Part 2: Troubleshooting Classical

Applicability: Best for Thiols (-SH), Alkoxides (-OR), and Azides. Common Failure: Reaction stalls at 40-60% conversion; appearance of amide byproduct.[1]

FAQ: Issues

Q: I am using an amine (e.g., morpholine) and the reaction is stuck. Why? A: 4-Chlorobenzonitrile is not activated enough for amine substitution under standard


 conditions.[1] The Ar-Cl bond energy is too high.
  • Solution: Switch to Pd-catalyzed Buchwald-Hartwig (see Part 3) or use a "super-solvent" system (NMP at 180°C in a sealed tube), though this risks degradation.

Q: I see a new spot on TLC that drags/streaks. Is it product? A: Likely not. It is probably 4-chlorobenzamide , formed by the hydrolysis of the nitrile group.

  • Mechanism:[1][2][3][4][5][6] Trace water + Base + Heat

    
     Nitrile Hydrolysis.[1]
    
  • Fix: Use anhydrous DMSO/DMF (stored over 4Å sieves).[1] Switch base from NaOH/KOH to anhydrous

    
     or 
    
    
    
    .[1]

Q: Can I use Fluoride to accelerate the reaction? A: Yes. The "Halex" reaction (Halogen Exchange) can convert 4-CBN (Cl) to 4-FBN (F) using KF/18-crown-6 in sulfolane. The resulting fluoro-intermediate reacts 100x faster.

Optimized Protocol: High-Temp (Thiol/Alkoxide)
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Base:

    
     (2.0 equiv).[1] Cesium is crucial; the large cation radius disrupts ion pairing, making the nucleophile "naked" and more reactive.
    
  • Temperature: 100–120°C.

  • Procedure:

    • Charge flask with 4-CBN (1.0 equiv), Nucleophile (1.2 equiv), and

      
      .[1]
      
    • Evacuate and backfill with

      
       (3x).[1]
      
    • Add anhydrous solvent via syringe.[1]

    • Heat to 110°C. Monitor by HPLC/TLC every 2 hours.

Part 3: Troubleshooting Metal-Catalysis (Buchwald-Hartwig)

Applicability: Essential for Amines (primary/secondary) and C-C coupling (Suzuki).[1] Common Failure: 0% conversion (catalyst death) or stalled conversion.[1]

FAQ: Catalytic Issues

Q: Why did my standard Pd(PPh3)4 catalyst fail? A: Two reasons:

  • Oxidative Addition:

    
     is not electron-rich enough to facilitate oxidative addition into the electron-neutral Ar-Cl bond.
    
  • Nitrile Effect: The linear nitrile group binds perpendicular to the Pd center, occupying a coordination site required for the amine.

Q: What is the "Golden Rule" for 4-CBN coupling? A: You must use Bulky, Electron-Rich Ligands .

  • Recommended:XPhos , BrettPhos , or

    
     .[1]
    
  • Why: These ligands are sterically massive.[1] They force the nitrile group away from the metal center (preventing poisoning) and are electron-rich enough to break the Ar-Cl bond.

Q: My catalyst turns black immediately. What happened? A: "Palladium Black" precipitation indicates ligand dissociation.[1] Your ligand is not holding the Pd(0) tightly enough, or


 was present.
Optimized Protocol: Buchwald-Hartwig Amination

This protocol uses a precatalyst system to ensure active species generation.[1]

ComponentSpecificationRole
Precatalyst

(1-2 mol%)
Source of Pd(0).
Ligand XPhos or BINAP (2-4 mol%)Bulky ligand to prevent CN poisoning.[1]
Base NaOtBu (1.5 equiv)Strong base for amine deprotonation.[1]
Solvent Toluene or Dioxane (Anhydrous)Non-polar solvents often reduce CN coordination.[1]

Step-by-Step:

  • Drying: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Solids: Add 4-CBN (1.0 eq), Amine (1.2 eq), NaOtBu (1.4 eq),

    
    , and Ligand.
    
  • Purging: Cap and purge with Argon for 5 minutes.

  • Solvent: Add sparged Toluene (concentration 0.2 M).[1]

  • Activation: Heat to 100°C .

    • Note: Do not check TLC for the first hour.[1] Allow the active catalytic cycle to establish.

Part 4: Data & Byproduct Analysis

Use this table to interpret your crude NMR/HPLC data.

ObservationLikely SpeciesCauseCorrective Action
SM Recovery >80% 4-ChlorobenzonitrileCatalyst failed to insert (Oxidative Addition failure).Switch to XPhos-Pd-G2 or

. Increase Temp to 110°C.
New Peak (-17 ppm vs SM) 4-ChlorobenzamideHydrolysis of Nitrile.Dry solvent (Karl Fischer <50 ppm).[1] Reduce base strength.[1]
Dehalogenation Benzonitrile (Des-chloro)

-Hydride elimination or solvent reduction.
Switch solvent from Isopropanol/Alcohol to Toluene.[1]
Dimerization Biaryl speciesHomocoupling of Boronic acid (if Suzuki).[1]Degas solvent thoroughly (remove

).[1]

Part 5: Visualization of Competitive Pathways

Understanding the competition between the desired path and the "Nitrile Trap" is vital.

ReactionPathways SM 4-Chlorobenzonitrile (Substrate) OxAdd Oxidative Addition (Ar-Pd-Cl) SM->OxAdd  + Pd(0)   (Slow Step) Poison Nitrile-Pd Complex (Inactive) SM->Poison  Coordination   (Fast w/o Bulky Ligand) Amide 4-Chlorobenzamide (Dead End) SM->Amide  Hydrolysis   (If Wet) Pd_L Pd(0)-Ligand (Active Cat) Product Substituted Product (Ar-Nuc) OxAdd->Product  + Nuc   Water Water/OH- Water->Amide

Figure 2: Competitive reaction pathways. Note that Nitrile coordination is often kinetically faster than Oxidative Addition unless sterically hindered ligands are used.

References

  • Buchwald-Hartwig Protocol for Aryl Chlorides

    • Title: Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

    • Source: TCI Chemicals.[1]

  • Mechanistic Insight (

    
     vs Catalysis): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Solvent Effects & Hydrolysis

    • Title: Unraveling the Reactivity of Benzonitrile Deriv
    • Source: BenchChem Application Notes.[1]

  • Catalyst Selection Guide

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source: Organic Process Research & Development (ACS).[1]

    • URL:[Link][1]

Sources

Validation & Comparative

Comparative Guide: FTIR Analysis of Nitrile vs. Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Nitrile (-C≡N) and Hydroxyl (-OH) functional groups in Fourier Transform Infrared (FTIR) spectroscopy. While both are critical diagnostic markers in pharmaceutical development, they occupy distinct spectral regions and exhibit opposing behaviors regarding environmental sensitivity.

  • Nitrile groups appear in the "silent region" (2200–2260 cm⁻¹) as sharp, distinct peaks ideal for quantification due to minimal spectral overlap.

  • Hydroxyl groups appear in the high-frequency region (3200–3650 cm⁻¹) as broad bands heavily influenced by hydrogen bonding, making them excellent probes for intermolecular interactions but challenging for precise quantification in humid environments.

Mechanistic Fundamentals

To interpret these signals accurately, one must understand the vibrational physics driving the absorption.

The Nitrile Stretch ( )

The nitrile group consists of a carbon-nitrogen triple bond.[1][2] The absorption arises from the stretching vibration of this stiff bond.

  • Dipole Moment: The -C≡N bond has a strong permanent dipole. As it stretches, the change in dipole moment (

    
    ) is significant, resulting in a medium-to-strong intensity  peak.[2]
    
  • Isolation: The reduced mass of the C-N pair and the high force constant of the triple bond place this frequency in a region where few other bonds absorb (the "silent region"), rendering it a high-fidelity diagnostic marker.

The Hydroxyl Stretch ( )

The hydroxyl signal arises from the stretching of the O-H bond.

  • Hydrogen Bonding: The defining characteristic of the -OH signal is its sensitivity to hydrogen bonding (H-bonding).[3]

    • Free -OH: In dilute non-polar solvents (e.g., CCl₄), the O-H bond vibrates freely, producing a sharp peak at higher energy (~3600 cm⁻¹).[1]

    • H-Bonded -OH: In neat liquids or solids, the hydrogen atom is attracted to lone pairs of neighboring electronegative atoms. This weakens the O-H bond, lowering its force constant and broadening the distribution of bond energies. This results in a broad, intense band shifted to lower energy (~3300 cm⁻¹).[1][4]

Comparative Spectral Characteristics

The following table summarizes the diagnostic data for identifying and distinguishing these groups.

Table 1: Spectral Parameters of Nitrile vs. Hydroxyl Groups
FeatureNitrile Group (-C≡N)Hydroxyl Group (-OH)
Primary Region 2200 – 2260 cm⁻¹ 3200 – 3650 cm⁻¹
Peak Shape Sharp, narrowBroad (H-bonded) or Sharp (Free)
Intensity Medium to Strong (Variable by substituent)Strong (Variable by concentration)
Saturated Aliphatic ~2250 cm⁻¹ (e.g., Acetonitrile)~3300–3400 cm⁻¹ (Alcohols)
Conjugated/Aromatic ~2230 cm⁻¹ (Shifted to lower freq)~3200–3300 cm⁻¹ (Phenols)
Carboxylic Acid OH N/A2500 – 3300 cm⁻¹ (Very broad, "V" shape)
Solvent Sensitivity Low (Minor Stark Effect shifts)High (Massive shift/broadening with H-bonding)
Quantification Excellent (Linear Beer’s Law behavior)Difficult (Baseline varies with H-bonding)

Experimental Variables & Interferences

Diagnostic Workflow

The following diagram outlines the logical pathway for distinguishing these groups, including checks for common interferences.

FTIR_Workflow Start Start: Acquire Spectrum CheckRegion Check Region 2000-4000 cm⁻¹ Start->CheckRegion DecisionCN Peak at 2200-2260 cm⁻¹? CheckRegion->DecisionCN DecisionOH Peak at 3200-3650 cm⁻¹? CheckRegion->DecisionOH AnalyzeCN Analyze Shape/Intensity DecisionCN->AnalyzeCN Yes InterferenceCN Check Interferences: 1. CO₂ (2350 cm⁻¹ doublet) 2. Alkyne (-C≡C- ~2100-2260 cm⁻¹) 3. Isocyanate (-N=C=O ~2270 cm⁻¹) AnalyzeCN->InterferenceCN ConfirmCN Confirm Nitrile (-CN) InterferenceCN->ConfirmCN Resolved AnalyzeOH Analyze Shape DecisionOH->AnalyzeOH Yes TypeOH Broad vs. Sharp? AnalyzeOH->TypeOH FreeOH Sharp (~3600 cm⁻¹) Free -OH TypeOH->FreeOH Sharp BondedOH Broad (~3300 cm⁻¹) H-Bonded -OH TypeOH->BondedOH Broad InterferenceOH Check Interferences: 1. Water Vapor (Jagged noise) 2. Amine (-NH/NH₂) (NH is usually sharper/weaker) FreeOH->InterferenceOH BondedOH->InterferenceOH

Figure 1: Logical workflow for spectral identification of Nitrile and Hydroxyl groups, highlighting critical interference checks.

Critical Interferences
  • Atmospheric Water (vs. -OH): Water vapor in the optical path creates "jagged" rotational-vibrational lines overlapping the 3500–4000 cm⁻¹ region.

    • Correction: Always collect a fresh background spectrum before the sample.

  • Atmospheric CO₂ (vs. -CN): Carbon dioxide has a strong asymmetric stretch doublet at ~2350 cm⁻¹. While usually distinct from the nitrile peak (~2250 cm⁻¹), poor background subtraction can cause CO₂ bands to bleed into the nitrile region.

  • Alkynes & Isocyanates:

    • Terminal alkynes (-C≡C-H) absorb near 2100–2260 cm⁻¹ but are usually weaker than nitriles.

    • Isocyanates (-N=C=O) absorb strongly near 2270 cm⁻¹, often overlapping with nitriles.

Validated Experimental Protocol

To ensure Trustworthiness and Reproducibility , follow this self-validating protocol. This method is optimized for solid pharmaceutical intermediates using Attenuated Total Reflectance (ATR), the most common modern technique.

Protocol: High-Fidelity Acquisition for -CN and -OH

Objective: Obtain a spectrum with <1% noise in the silent region and clear differentiation of H-bonding states.

Materials:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Diamond ATR Crystal (Zinc Selenide is acceptable but softer).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology:

  • System Validation (The "Zero" Check):

    • Clean the crystal with isopropanol. Allow to dry completely.

    • Acquire a "Background" spectrum (Air).

    • Self-Validation: Acquire a "Sample" spectrum of the clean crystal.

    • Pass Criteria: The result should be a flat line (100% Transmittance) with no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Water). If peaks exist, purge the system or re-clean.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard for qualitative work).

    • Scans: 32 scans (Minimum for good Signal-to-Noise).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Application:

    • Solids: Place ~5-10 mg of powder on the crystal. Apply pressure using the anvil until the "Force Gauge" (if equipped) is in the green zone or distinct contact is felt.

    • Liquids: Cover the crystal face completely (approx. 10-20 µL).

  • Acquisition & Inspection:

    • Collect the spectrum.[1][3][5][6][7][8]

    • Immediate QC Check:

      • Is the -OH region (3200-3600 cm⁻¹) smooth? (Jaggedness = Water vapor interference).

      • Is the -CN peak (2200-2260 cm⁻¹) distinct from the CO₂ baseline?

  • Post-Processing (Optional but Recommended):

    • Apply ATR Correction (software algorithm) if comparing directly to transmission library spectra, as ATR intensities vary with wavelength (penetration depth is wavelength-dependent).

Sample Preparation Logic

Use this decision tree to select the correct sampling mode.

Sample_Prep Sample Sample Type State Solid or Liquid? Sample->State Solid Solid Powder State->Solid Liquid Liquid/Solution State->Liquid ATR Method: Diamond ATR (Fast, minimal prep) Solid->ATR Standard Pellet Method: KBr Pellet (For trace analysis) Solid->Pellet Trace/Low Signal Conc Concentration? Liquid->Conc Conc->ATR Neat/High Conc (>1%) Trans Method: Transmission Cell (CaF₂ or KBr windows) Conc->Trans Dilute (<0.1%)

Figure 2: Decision tree for selecting the optimal FTIR sampling technique based on sample state and concentration.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from

  • National Institutes of Health (PMC). (2016). Correlating Nitrile IR Frequencies to Local Electrostatics. Retrieved from

  • Agilent Technologies. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from

  • Thermo Fisher Scientific. Determining the Hydroxyl Value for Polyols Using FT-NIR. Retrieved from

Sources

HPLC Method Development Guide: Purity Assessment of 4-[(2-hydroxyethyl)thio]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 4-[(2-hydroxyethyl)thio]Benzonitrile (HTB).

The Verdict: While standard C18 chemistries are often the default starting point, this guide demonstrates why a Biphenyl or Phenyl-Hexyl stationary phase combined with a Methanol-based mobile phase offers superior resolution compared to traditional C18/Acetonitrile systems. This advantage stems from the specific exploitation of


-

interactions available in the benzonitrile moiety, which are critical for resolving the analyte from its oxidative impurities (sulfoxides and sulfones).

Part 1: The Analytical Challenge

The molecule 4-[(2-hydroxyethyl)thio]Benzonitrile presents a dual-functionality challenge:

  • Thioether Linkage (-S-): Highly susceptible to oxidation, forming Sulfoxide (R-SO-R') and Sulfone (R-SO₂-R') impurities. These are "critical pairs" that often co-elute with the main peak on standard alkyl phases.

  • Nitrile Group (-CN): A strong dipole that can cause peak tailing on active silanols but also offers a handle for specific selectivity via

    
    -electron interactions.
    
The Impurity Profile

To guarantee purity, the method must resolve the parent compound from its metabolic/degradation mimics:

  • Impurity A (Sulfoxide): 4-[(2-hydroxyethyl)sulfinyl]benzonitrile (More polar, elutes earlier).

  • Impurity B (Sulfone): 4-[(2-hydroxyethyl)sulfonyl]benzonitrile.

  • Impurity C (Starting Material): 4-Chlorobenzonitrile or 4-Fluorobenzonitrile (depending on synthesis).

Part 2: Comparative Study (Method A vs. Method B)

We compare the industry-standard approach against an optimized, mechanistically grounded alternative.

Method A: The "Standard" Approach (Baseline)
  • Column: C18 (Octadecylsilane), 5 µm.

  • Mobile Phase: Water / Acetonitrile (Gradient).[1]

  • Mechanism: Hydrophobic subtraction.

  • Performance:

    • Pros: Robust, widely available.

    • Cons: Acetonitrile suppresses

      
      -
      
      
      
      interactions.[2] The separation relies solely on hydrophobicity (logP). Since the sulfone and the parent thioether have similar hydrophobic profiles, resolution is often poor (
      
      
      ).
Method B: The "Optimized" Approach (Recommended)
  • Column: Biphenyl or Phenyl-Hexyl, 2.7 µm (Fused-Core or fully porous).

  • Mobile Phase: Water / Methanol (Gradient) with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Performance:

    • Pros: Methanol promotes

      
      -
      
      
      
      overlap between the phenyl rings of the stationary phase and the benzonitrile ring of the analyte. This adds a second dimension of selectivity, pulling the aromatic parent peak away from the oxidized impurities.
Comparative Data Summary
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)
Resolution (Parent vs. Sulfoxide) 1.8 (Adequate)4.2 (Excellent)
Resolution (Parent vs. Sulfone) 1.1 (Co-elution risk)3.5 (Baseline resolved)
Tailing Factor (Parent) 1.41.1
Selectivity Mechanism HydrophobicityHydrophobicity +

-

Interaction
Suitability Rough estimationQC Release & Stability

Part 3: Mechanistic Visualization

The following diagram illustrates the method development workflow and the interaction mechanism that makes Method B superior.

G cluster_mech Mechanism of Action Start Start: Method Development Scouting Scouting: C18 vs. Phenyl Start->Scouting C18_Mech C18 Interaction: Van der Waals only (Low Selectivity) Scouting->C18_Mech Standard Phenyl_Mech Biphenyl Interaction: Van der Waals + Pi-Pi Stacking (High Selectivity) Scouting->Phenyl_Mech Targeted Decision Select Mobile Phase Modifier C18_Mech->Decision Phenyl_Mech->Decision ACN_Path Acetonitrile: Suppresses Pi-Pi Decision->ACN_Path MeOH_Path Methanol: Promotes Pi-Pi Decision->MeOH_Path Final Final Method: Biphenyl + MeOH/Water MeOH_Path->Final

Caption: Workflow demonstrating the selection of Biphenyl stationary phase and Methanol mobile phase to maximize selectivity via pi-pi interactions.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; the system suitability criteria ensure the method is performing correctly before samples are analyzed.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance/Acquity).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 4.6 mm, 2.7 µm (or equivalent Phenyl-Hexyl).

  • Temperature: 35°C (Control is critical for reproducibility of

    
    -interactions).
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Targeting the benzonitrile chromophore).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[4][5]
  • Solvent A: 0.1% Formic Acid in Water (HPLC Grade). Acidic pH (~2.7) keeps the hydroxyl neutral and suppresses silanols.

  • Solvent B: 100% Methanol (HPLC Grade). Methanol is chosen over Acetonitrile to permit

    
    -
    
    
    
    interactions.
Gradient Program
Time (min)% Solvent A% Solvent BComment
0.0955Equilibration / Loading
2.0955Isocratic hold (Polar impurities)
12.01090Linear ramp (Elute Parent)
15.01090Wash (Elute dimeric impurities)
15.1955Return to initial
20.0955Re-equilibration
Sample Preparation
  • Diluent: Water:Methanol (50:50).

  • Stock Solution: 1.0 mg/mL of 4-[(2-hydroxyethyl)thio]Benzonitrile.

  • Working Standard: Dilute to 0.1 mg/mL.

  • Sensitivity Check: Dilute Working Standard to 0.05% (0.05 µg/mL) to establish LOQ.

Part 5: Validation & System Suitability

To ensure scientific integrity, the following criteria must be met for every run sequence, aligning with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Parent and SulfoxideEnsures accurate integration of the closest impurity.
Tailing Factor (

)
0.8 <

< 1.5
Nitriles can tail; strict limits ensure peak symmetry.
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability.
Signal-to-Noise (S/N) > 10 for LOQ solutionConfirms sensitivity for trace impurities (0.05% level).
Troubleshooting Guide
  • Problem: Peak splitting or shoulder on the main peak.

    • Cause: Oxidation of the thioether occurring on-column or in the vial.

    • Fix: Ensure autosampler is cooled to 4°C. Use amber glass vials. Prepare fresh standards daily.

  • Problem: Retention time drift.

    • Cause: Methanol evaporation or temperature fluctuation.

    • Fix: Use a column oven (mandatory) and cap solvent bottles properly.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link

  • Restek Corporation. (2025). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on solvent selectivity and dipole interactions).
  • Nacalai Tesque. (2025). HPLC Column for Structural Isomers (Cosmosil PYE/NPE).Link

  • Croes, K., et al. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

A Comparative Guide to the Characterization of Reference Standards for CAS 30609-80-4 (L-Alanyl-L-glutamine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of reference standards for L-Alanyl-L-glutamine (CAS 30609-80-4), a critical dipeptide in biopharmaceutical cell culture and clinical nutrition. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the scientific rationale behind the characterization and qualification process, ensuring the integrity of your analytical results.

The Foundational Role of Reference Standards for L-Alanyl-L-glutamine

L-Alanyl-L-glutamine is a stabilized form of L-glutamine, an essential amino acid for mammalian cell culture and a key component in parenteral nutrition.[1] Its instability in aqueous solutions, which leads to the generation of cytotoxic ammonia, necessitated the development of more stable dipeptide forms like L-Alanyl-L-glutamine.[1] The accurate quantification and qualification of this compound in raw materials and final products are paramount for ensuring product efficacy and safety. This is where reference standards become indispensable.

A reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, and potency of a sample. In the pharmaceutical industry, reference standards are broadly classified into two main types: primary and secondary.

  • Primary Reference Standards , such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), are the ultimate "gold standard." They are established through exhaustive characterization and collaborative testing, making them legally recognized standards for quality control assays as specified in pharmacopeial monographs.

  • Secondary (or Working) Reference Standards are qualified against a primary reference standard.[2] They provide a more cost-effective and sustainable option for routine laboratory use, such as in pharma release testing and method development, preserving the limited and more expensive primary standards.[2]

This guide will focus on the analytical methodologies required to fully characterize L-Alanyl-L-glutamine and to rigorously qualify a secondary reference standard against its primary counterpart.

The Orthogonal Approach to Characterization

A robust characterization of any reference standard relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures a comprehensive understanding of the material and prevents reliance on a single, potentially misleading, analytical result. For L-Alanyl-L-glutamine, a dipeptide, the key characterization pillars are identity, purity, and potency (assay).

Caption: Orthogonal analytical approach for reference standard characterization.

Experimental Design for Qualifying a Secondary Standard

The qualification of a secondary reference standard is a formal process to demonstrate its equivalence in performance to the primary standard for its intended analytical applications. The workflow involves direct comparative testing using high-resolution analytical methods.

Secondary_Standard_Qualification_Workflow cluster_0 Preparation & Sourcing cluster_1 Comparative Analysis cluster_2 Data Evaluation & Documentation A Procure High-Purity L-Alanyl-L-glutamine Batch C Identity Confirmation (NMR, MS) A->C D Purity & Impurity Profile (HPLC-UV) A->D E Assay Determination (Titration or HPLC) A->E F Physicochemical Tests (Water Content, Specific Rotation) A->F B Obtain Current Lot of USP Primary Standard B->C B->D B->E B->F G Compare Results Against USP Acceptance Criteria H Establish Purity & Potency for Secondary Standard G->H I Generate Certificate of Analysis & Qualification Report H->I

Caption: Workflow for qualifying a secondary reference standard against a primary standard.

Comparative Data Analysis: Primary vs. Secondary Standard

The goal of the comparative analysis is to demonstrate that the secondary standard is fit for its purpose. The acceptance criteria are typically derived from the specifications outlined in the relevant pharmacopeial monograph, such as the USP-NF monograph for L-Alanyl-L-glutamine.[3][4]

Identity Confirmation

Identity is unequivocally confirmed by comparing the spectral data of the secondary standard candidate with that of the USP primary standard.

Test Method Acceptance Criterion Typical Result (Primary & Secondary)
¹H NMR 600 MHz, D₂OSpectrum is concordant with the reference spectrum.Concordant spectra, with characteristic shifts for alanine and glutamine moieties.
Mass Spectrometry ESI-MSMolecular ion [M+H]⁺ corresponds to the theoretical mass (218.11).Observed [M+H]⁺ at m/z 218.11.
Specific Rotation USP <781S>+9.0° to +11.0° (at 20°C, 50 mg/mL in water)+10.1°
Purity and Impurity Profile by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment, capable of separating the main component from process-related impurities and degradation products. The USP monograph specifies limits for known and unknown impurities.[3]

Impurity USP Limit (NMT %) Typical Result (Primary Standard) Typical Result (Qualified Secondary Standard)
Alanine1.0< 0.1%0.15%
Glutamine0.5< 0.1%0.10%
Cyclo(ala-gln)0.2Not Detected< 0.05%
Ala-ala-gln0.3Not Detected< 0.05%
Ala-glu0.2Not Detected< 0.05%
Any Unspecified Impurity0.1< 0.05%0.06%
Total Impurities N/A < 0.1% < 0.5%

NMT: Not More Than

Assay (Potency) and Physicochemical Properties

The assay determines the content of L-Alanyl-L-glutamine. It can be performed by titration or a validated HPLC method. The value is calculated on the anhydrous and solvent-free basis.[3][4]

Test Method USP Specification Typical Result (Primary Standard) Typical Result (Qualified Secondary Standard)
Assay Titrimetry (USP)98.0% - 101.5%99.8%99.5%
Water Content Karl Fischer (USP <921>)NMT 1.0%0.2%0.4%

Detailed Experimental Protocols

The following protocols are provided as examples and should be fully validated within the user's laboratory.

Protocol 1: HPLC-UV for Purity and Impurity Profiling

This method is based on principles outlined in pharmacopeial monographs and scientific literature for the analysis of L-Alanyl-L-glutamine.[5]

  • Instrumentation: HPLC or UPLC system with UV detection.

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.05 M Monobasic Potassium Phosphate in water, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 1% B

    • 5-25 min: 1% to 20% B

    • 25-30 min: 20% B

    • 30.1-35 min: 1% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[1][5]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the USP L-Alanyl-L-glutamine RS in water to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the secondary standard candidate in water to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be NMT 2.0%. The tailing factor should be NMT 2.0.

  • Analysis: Inject the standard and sample solutions. Calculate the percentage of each impurity in the sample by area normalization, assuming a response factor of 1.0 for all impurities.

Protocol 2: ¹H NMR for Identity Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the standard or sample in 0.7 mL of Deuterium Oxide (D₂O).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 5.0 seconds.

    • Solvent Suppression: Pre-saturation to suppress the residual HDO signal.

  • Analysis: Compare the chemical shifts and multiplicities of the signals from the secondary standard sample to those of the USP primary standard. The spectra should be identical.

Protocol 3: Mass Spectrometry for Identity Confirmation
  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • Method: Direct infusion or flow injection analysis.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: ESI Positive.

  • Analysis: Acquire the mass spectrum over a range of m/z 100-500. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 218.1.

Conclusion: Ensuring Analytical Integrity

The qualification and proper use of reference standards are fundamental to achieving reliable and reproducible analytical data in drug development and quality control. While a primary reference standard from a pharmacopeia like USP serves as the ultimate arbiter of quality, a well-characterized and properly qualified secondary standard is an indispensable tool for routine laboratory operations.

The core principle of qualification is the direct, side-by-side comparison against the primary standard using a suite of orthogonal, high-resolution analytical techniques. By demonstrating concordance in identity, purity, and potency, a laboratory can establish a traceable and scientifically sound secondary standard. This not only ensures compliance with regulatory expectations but, more importantly, underpins the integrity of the data used to assess the quality and safety of pharmaceutical products.

References

  • USP-NF. l-Alanyl-l-glutamine Monograph Abstract. Available at: [Link]

  • USP-NF Online. L-ALANYL-L-GLUTAMINE. Available at: [Link]

  • Sugaya, T., et al. (2000). Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. Organic Process Research & Development, 4(2), 122-128. Available at: [Link]

  • Wadia, D. N., & Desai, H. T. (2012). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF L- ALANYL-L-GLUTAMINE IN PHARMACEUTICAL DOSAGE FORM (INFUSIONS). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[(2-hydroxyethyl)thio]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide mandates the standard operating procedure (SOP) for the safe containment and disposal of 4-[(2-hydroxyethyl)thio]Benzonitrile . Due to the dual functionality of this molecule—containing both a nitrile (cyano) group and a thioether (sulfide) linkage—disposal protocols must account for risks associated with cyanide generation (under acidic conditions) and exothermic oxidation (thioether reactivity).[1]

Parameter Technical Specification
Chemical Name 4-[(2-hydroxyethyl)thio]Benzonitrile
CAS Number 30609-80-4
Physical State Solid (Melting Point: ~60–61 °C)
Key Functional Groups Nitrile (-CN), Thioether (-S-), Primary Alcohol (-OH)
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant, Potential HCN Precursor
Waste Classification Toxic Organic Solid (Non-Halogenated)
Hazard Assessment & Segregation Logic

Effective disposal begins at the bench. You must understand the chemical incompatibilities to prevent "trash can chemistry"—uncontrolled reactions inside waste containers.[1][2]

Critical Incompatibilities
  • Acids (Strong Mineral Acids): Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile group. While aromatic nitriles are more stable than aliphatic ones, the risk of evolving Hydrogen Cyanide (HCN) gas exists, particularly if heated or in the presence of moisture.

  • Oxidizing Agents (Bleach, H₂O₂, Nitric Acid): The thioether sulfur atom is a reducing agent. Mixing with strong oxidizers will drive an exothermic reaction to sulfoxides (

    
    ) and sulfones (
    
    
    
    ), potentially causing waste containers to pressurize or rupture.
  • Reducing Agents: Can reduce the nitrile to a primary amine, altering the toxicity profile and potentially creating incompatible mixtures.

Waste Segregation Decision Tree

The following logic flow dictates where this waste travels within the laboratory.

WasteSegregation Start Waste Generation: 4-[(2-hydroxyethyl)thio]Benzonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Solid / Precipitate LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved in Solvent SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens AqueousAcid Aqueous Acidic Waste SolventCheck->AqueousAcid Acidic Solution AqueousAcid->AqueousAcid STOP: Neutralize to pH 7-9 before disposal (HCN Risk)

Figure 1: Segregation logic for thio-benzonitrile waste. Note the critical stop point for acidic solutions.

Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Chemicals

Use this for expired inventory or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-[(2-hydroxyethyl)thio]Benzonitrile"[3][4][5]

    • Hazard Checkboxes: Toxic, Irritant.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.

  • Secondary Containment: Place the sealed jar into a clear plastic secondary containment bag (e.g., Ziploc) to prevent contamination of the outer container surface.

  • Storage: Store in the Satellite Accumulation Area (SAA) dedicated to "Toxic Solids" until pickup.

Protocol B: Disposal of Liquid Waste (HPLC/Reaction Mixtures)

Use this for mother liquors or reaction solvents.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) until pH is neutral or slightly basic (pH 7–9). Reason: Prevents HCN evolution.
  • Solvent Compatibility:

    • If the solvent is Dichloromethane (DCM) or Chloroform , pour into the Halogenated Waste carboy.

    • If the solvent is Methanol, Ethanol, DMSO, or Acetone , pour into the Non-Halogenated Organic carboy.

  • Trace Thioether Odors:

    • Thioethers can be malodorous. Ensure the waste cap is tightly sealed. If the odor is pervasive, add a small volume (10–20 mL) of dilute bleach to the waste stream only if the stream is non-acidic and free of other incompatibles (consult EHS first). Otherwise, double-bag the carboy cap with parafilm.

Protocol C: Decontamination of Glassware & Spills

Thioethers can adhere to glass and leave persistent odors.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a P95/N95 respirator if handling fine powder outside a fume hood.

    • Absorb: Cover liquid spills with vermiculite or spill pads.

    • Sweep: For solids, use a dustpan and brush dedicated to hazardous waste. Do not dry sweep vigorously.

  • Glassware Cleaning:

    • Rinse 1: Rinse glassware with Acetone. Collect this rinse as Non-Halogenated Waste .

    • Oxidation Wash (Odor Removal): Soak glassware in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes. This oxidizes residual thioethers to water-soluble sulfoxides/sulfones.

    • Final Wash: Wash with standard detergent and water.

Regulatory & Transport Data

When preparing the waste manifest for your external waste handler (e.g., Clean Harbors, Veolia), use the following classifications.

Regulatory Parameter Classification / Code
DOT Shipping Name Nitriles, solid, toxic, n.o.s. (4-[(2-hydroxyethyl)thio]Benzonitrile)
UN Number UN 3439 (Generic for solid toxic nitriles)
Hazard Class 6.1 (Toxic Substances)
Packing Group III (Minor Danger)
RCRA Waste Code Not explicitly P or U listed. Classify as Characteristic Toxic if testing fails TCLP, otherwise manage as Non-RCRA Regulated Hazardous Waste (state dependent).
References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 43385753, 4-[(2-hydroxyethyl)thio]Benzonitrile. Retrieved February 21, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.